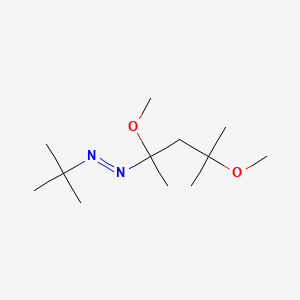
(1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane is an organic compound characterized by its unique structure, which includes an azo group (N=N) bonded to a tert-butyl group and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of solid-supported reagents, such as polystyrylsulfonyl chloride resin, can enhance the efficiency and yield of the reaction . The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the azo group can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazene, bis(1,1-dimethylethyl): Similar in structure but lacks the methoxy groups.
Azobenzene: Contains an azo group but has different substituents on the aromatic rings.
Uniqueness
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane is unique due to the presence of both methoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
52116-07-1 |
|---|---|
Formule moléculaire |
C12H26N2O2 |
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
tert-butyl-(2,4-dimethoxy-4-methylpentan-2-yl)diazene |
InChI |
InChI=1S/C12H26N2O2/c1-10(2,3)13-14-12(6,16-8)9-11(4,5)15-7/h9H2,1-8H3 |
Clé InChI |
NKEQVCIDZOYHPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC(C)(CC(C)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


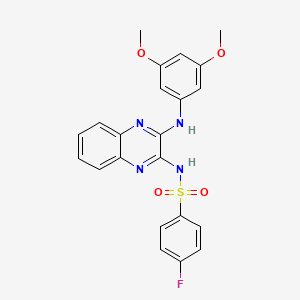
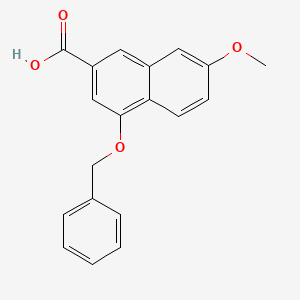
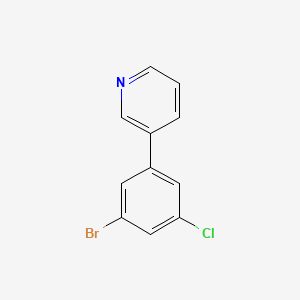
![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
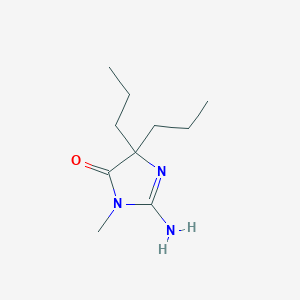
![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)
![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)
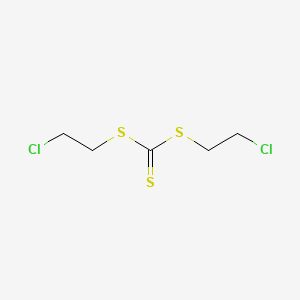
![7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one](/img/structure/B13940870.png)



